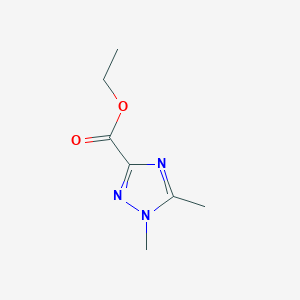

ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,5-dimethyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-12-7(11)6-8-5(2)10(3)9-6/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMKZKULUDWQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034197-35-7 | |

| Record name | ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related 1,2,4-triazole carboxylates, highlighting differences in substituents, synthesis, and applications:

Notes:

- *Yields vary by method: 37% for one-pot oxalyl chloride routes vs. 91% for optimized cyclocondensation .

Key Differences:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance reactivity in cross-coupling reactions, making halogenated derivatives (e.g., 5-chloro/bromo analogs) valuable for further functionalization .

- Methyl vs. Phenyl Groups : Methyl substituents (as in the target compound) improve metabolic stability compared to bulkier aryl groups, which may enhance bioavailability .

Synthetic Efficiency :

- Ionic liquid-mediated syntheses (e.g., [TMDPH$2$]$^{2+}$[SO$4$]$^{2-}$) achieve near-quantitative yields for triazolo-pyrimidine carboxylates, suggesting room for optimization in the target compound’s synthesis .

Biological Activity

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 170.18 g/mol. The compound features an ethyl ester group and two methyl substituents on the triazole ring at the 1 and 5 positions. This specific substitution pattern influences its reactivity and biological activity compared to other triazole derivatives.

Biological Activities

Antimicrobial Properties

Triazoles are widely recognized for their antimicrobial activities. This compound has shown potential in inhibiting various pathogenic microorganisms. Studies indicate that derivatives of triazoles can effectively inhibit the growth of bacteria and fungi.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Bacillus subtilis | Good |

| Enterococcus faecalis | Moderate |

Research has demonstrated that modifications to the triazole core can enhance antimicrobial efficacy against these pathogens .

Antifungal Activity

Triazoles are also prominent in antifungal applications. This compound has been evaluated for its antifungal properties against various strains. For instance, it has shown promising results in inhibiting fungal growth in vitro, indicating its potential as a therapeutic agent in treating fungal infections .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. This compound has been investigated for its ability to inhibit specific cancer cell lines. In vitro tests have shown that this compound can suppress cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents. A common synthetic route includes the reaction of dimethylaniline with sodium nitrite followed by the introduction of sodium azide to form the triazole ring .

Study on Antimicrobial Activity

A study conducted in 2020 evaluated several derivatives of this compound against common bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics.

Antifungal Efficacy Evaluation

In a comparative study published in 2023, this compound was tested against established antifungal agents. The compound exhibited comparable or superior antifungal activity against Candida species and Aspergillus species.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at positions 1 and 5). For example, δ = 5.40 ppm (s, 2H) corresponds to benzyl protons in analogous triazole esters .

- Mass spectrometry : High-resolution MS (HRMS-FAB) validates molecular weight (e.g., [M+H]+ Calcd 264.1455; Found 264.1453) .

- IR spectroscopy : Strong absorption at ~1710 cm⁻¹ indicates ester carbonyl groups .

How can researchers resolve contradictory spectral data during characterization?

Advanced

Contradictions may arise from tautomerism or impurities. Strategies include:

- Cross-validation using 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

- Temperature-dependent NMR to identify dynamic tautomeric equilibria.

- Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate isomers .

What are the recommended handling and storage protocols?

Basic

Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis of the ester group. Use desiccants to minimize moisture exposure . Protective gear (gloves, goggles) is mandatory due to potential irritancy .

How can factorial design improve reaction optimization for this compound?

Advanced

Factorial design reduces experimental variables systematically. For example:

- Factors : Temperature (50–80°C), solvent ratio (THF/H₂O), catalyst loading (0.1–0.3 equiv CuSO₄).

- Response variables : Yield, purity.

A central composite design (CCD) can identify optimal conditions, as demonstrated in triazole synthesis (86% yield at 50°C, THF/H₂O 1:1, 0.2 equiv CuSO₄) .

What are the applications of this compound in nucleoside analogue synthesis?

Basic

The triazole core serves as a bioisostere for amide bonds. It is used to synthesize:

- 1,5-Anhydro-4,6-O-benzylidene derivatives via click chemistry .

- Antiviral agents by coupling with modified ribose moieties .

How to troubleshoot low yields in the synthesis of ethyl 1,5-dimethyltriazole carboxylate?

Q. Advanced

- By-product formation : Monitor reaction progress with TLC. Adjust stoichiometry (e.g., 1.3 equiv alkyne for azide-alkyne cycloadditions) .

- Impurities : Use Celite dry-loading for column chromatography to improve separation .

- Incomplete cyclization : Increase reaction time (e.g., 72 hours for hex-1-yne derivatives) .

What safety precautions are essential when working with this compound?

Q. Basic

- Avoid inhalation/contact; use fume hoods.

- Neutralize waste with 10% NaOH before disposal.

- Emergency protocols: Wash exposed skin with soap/water; seek medical attention for eye contact .

How does the compound’s stability vary under different conditions?

Q. Advanced

- Thermal stability : Decomposes above 150°C; avoid prolonged heating .

- Photostability : UV light may induce ester cleavage; store in amber glass.

- pH sensitivity : Hydrolyzes rapidly in acidic/basic conditions (t₁/₂ < 1 hour at pH < 3 or > 11) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.